molecular formula C20H20N2O3S B2591387 4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034433-53-7

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2591387
CAS No.: 2034433-53-7
M. Wt: 368.45
InChI Key: FVSKKPKVRZWFND-UHFFFAOYSA-N
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Description

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the 2-methoxyethoxy group: This step involves the alkylation of the benzamide with 2-methoxyethanol in the presence of a base such as sodium hydride.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the benzamide is reacted with a pyridin-3-ylmethyl halide.

    Incorporation of the thiophen-3-yl group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophen-3-yl boronic acid and the pyridin-3-ylmethyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow chemistry techniques and continuous processing might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a thiophen-2-yl group.

    4-(2-ethoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.

Uniqueness

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-10-11-25-18-6-4-15(5-7-18)20(23)22-13-16-3-2-9-21-19(16)17-8-12-26-14-17/h2-9,12,14H,10-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSKKPKVRZWFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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